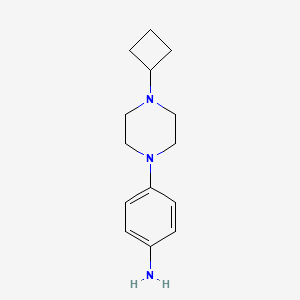

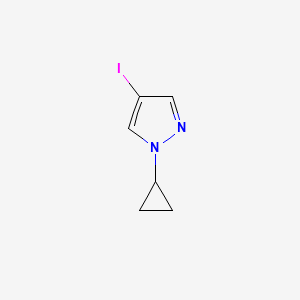

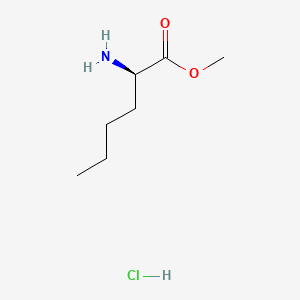

![molecular formula C11H18N2 B1466144 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1020656-62-5](/img/structure/B1466144.png)

1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Descripción general

Descripción

“1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a complex organic compound. While there is limited information available specifically on this compound, it is related to other compounds that have been studied extensively. For instance, pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity . Similarly, tert-butyl phenol compounds, which may share some structural similarities with the compound , have been identified as bioactive secondary metabolites .

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For example, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved designing and synthesizing a series of novel compounds . Another study reported the synthesis of two derivatives of N-Boc piperazine, which were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the structures of two derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative was linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other derivative was L-shaped .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex. For instance, the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines involved a one-pot three-component condensation . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, underwent a [4 + 1] cycloaddition with tert-butyl isocyanide .Aplicaciones Científicas De Investigación

Antibacterial Activity

The derivatives of pyrazine, including those related to 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, have been synthesized and shown to possess antibacterial properties . These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing moderate to good antibacterial activities. For instance, certain triazolo[4,3-a]pyrazine derivatives have demonstrated comparable activity to first-line antibacterial agents like ampicillin .

Anti-Tubercular Agents

Pyrazine derivatives are also being explored as potential anti-tubercular agents. In the search for new treatments against Mycobacterium tuberculosis, the causative agent of tuberculosis, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized. Some of these compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating their potential as new anti-TB drugs .

Synthesis of Novel Organic Compounds

The tert-butyl group in pyrazine derivatives serves as a protective group that can be used in the synthesis of various novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Such compounds have a wide range of applications in pharmaceuticals and materials science .

Anticancer Properties

Some imidazo[1,2-a]pyrazine derivatives, which share a similar core structure with 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, have been evaluated for their anticancer properties. These compounds have shown inhibitory activity at micromolar concentrations against various cancer cell lines, suggesting their potential use in cancer therapy .

Drug Discovery

The core structure of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a key pharmacophore in several drugs. For example, it is related to the pharmacophore of sitagliptin phosphate, a drug used for the treatment of type II diabetes mellitus. This highlights the importance of such heterocycles in the discovery and development of new therapeutic agents .

Antidiabetic Activity

Derivatives of pyrazine, including those related to our compound of interest, have been reported to exhibit antidiabetic activity. This is particularly relevant in the context of drug discovery programs aimed at finding new treatments for diabetes .

Anti-Platelet Aggregation

Pyrazine derivatives have also been investigated for their anti-platelet aggregation properties. This is an important area of research for the development of drugs that can prevent thrombosis, which is the formation of blood clots that can lead to heart attacks and strokes .

Antifungal and Antimalarial Activities

In addition to antibacterial and anticancer applications, pyrazine derivatives have been studied for their antifungal and antimalarial activities. These properties make them valuable candidates for the development of new treatments against fungal infections and malaria .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular receptors and enzymes .

Mode of Action

The mode of action of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes a [4 + 1] cycloaddition with tert-butyl isocyanide . This results in the formation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The synthesis of this compound via iodine-catalyzed method offers good yields at room temperature , which may suggest favorable bioavailability.

Result of Action

Similar compounds have shown significant anti-cancer activities when evaluated against various cancer cells .

Action Environment

The action of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be influenced by various environmental factors. For instance, the iodine-catalyzed synthesis of this compound is efficient at room temperature , suggesting that temperature could play a role in its efficacy and stability.

Direcciones Futuras

The future directions for research on “1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported , suggesting potential for further development and optimization of these synthesis methods. Additionally, given the wide spectrum of biological activities exhibited by related compounds , further investigation into the biological activities and potential therapeutic applications of “1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” could be a promising direction for future research.

Propiedades

IUPAC Name |

1-tert-butyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)10-9-5-4-7-13(9)8-6-12-10/h4-5,7,10,12H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLSCZYFIUPBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C2=CC=CN2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

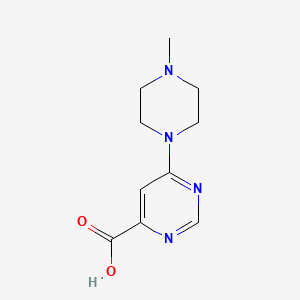

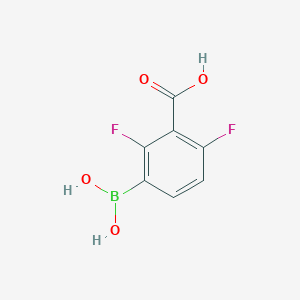

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)